molecular formula C11H10ClN3S B8165586 4-Chloro-6-(4-(methylthio)phenyl)pyrimidin-2-amine

4-Chloro-6-(4-(methylthio)phenyl)pyrimidin-2-amine

Cat. No. B8165586
M. Wt: 251.74 g/mol
InChI Key: GDMKSKKUCHXZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820654B2

Procedure details

5-[2-Amino-6-(4-methylsulfanylphenyl)pyrimidin-4-ylamino]-1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid amide was prepared by treating 4-chloro-6-(4-methylsulfanylphenyl)pyrimidin-2-ylamine with 5-amino-1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid amide according to the procedure described in step (iv) of Example 1. 4-Chloro-6-(4-methylsulfanylphenyl)pyrimidin-2-ylamine was prepared according to the procedure as described in Example 1 (Steps i-iii) using 4-methylsulfanylacetophenone in place of 4-methoxyacetophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-amino-1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-methylsulfanylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([S:14][CH3:15])=[CH:10][CH:9]=2)[N:5]=[C:4]([NH2:16])[N:3]=1.[NH2:17][C:18]1[N:22]([CH3:23])[N:21]=[C:20]([CH2:24][CH2:25][CH3:26])[C:19]=1[C:27]([NH2:29])=[O:28]>>[NH2:16][C:4]1[N:3]=[C:2]([NH:17][C:18]2[N:22]([CH3:23])[N:21]=[C:20]([CH2:24][CH2:25][CH3:26])[C:19]=2[C:27]([NH2:29])=[O:28])[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([S:14][CH3:15])=[CH:10][CH:9]=2)[N:5]=1.[Cl:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:9]=[CH:10][C:11]([S:14][CH3:15])=[CH:12][CH:13]=2)[N:5]=[C:4]([NH2:16])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=C1)C1=CC=C(C=C1)SC)N
Name
5-amino-1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=NN1C)CCC)C(=O)N
Step Two
Name
4-methylsulfanylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=N1)NC1=C(C(=NN1C)CCC)C(=O)N)C1=CC=C(C=C1)SC
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C1=CC=C(C=C1)SC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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